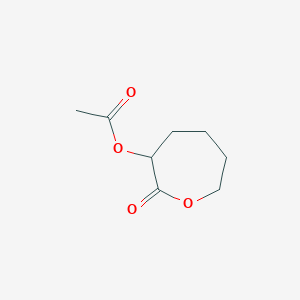![molecular formula C18H22O3Se2 B14408890 1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene) CAS No. 82745-62-8](/img/structure/B14408890.png)
1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene) is a chemical compound characterized by its unique structure, which includes an oxybis(methyleneselanyl) linkage between two 4-ethoxybenzene groups
Preparation Methods
The synthesis of 1,1’-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene) typically involves the reaction of 4-ethoxybenzene with a suitable oxybis(methyleneselanyl) precursor under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1,1’-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1,1’-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene) involves its interaction with molecular targets through its oxybis(methyleneselanyl) linkage and ethoxybenzene groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,1’-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene) can be compared with similar compounds such as:
1,1’-[Oxybis(methylene)]bis(4-fluorobenzene): This compound has a similar structure but with fluorine atoms instead of ethoxy groups, leading to different chemical and biological properties.
1,1’-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene): This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and applications.
Properties
CAS No. |
82745-62-8 |
|---|---|
Molecular Formula |
C18H22O3Se2 |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
1-ethoxy-4-[(4-ethoxyphenyl)selanylmethoxymethylselanyl]benzene |
InChI |
InChI=1S/C18H22O3Se2/c1-3-20-15-5-9-17(10-6-15)22-13-19-14-23-18-11-7-16(8-12-18)21-4-2/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
JNPQTYNPMDYPKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Se]COC[Se]C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


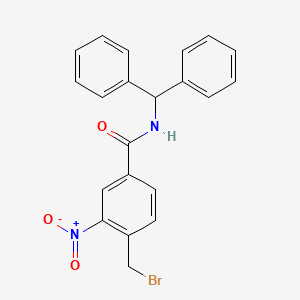
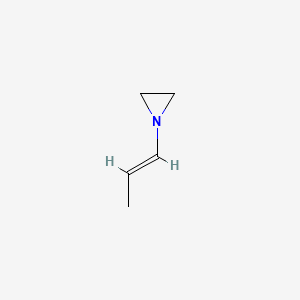
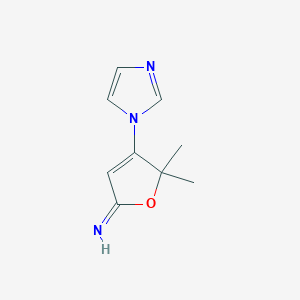
![5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14408838.png)
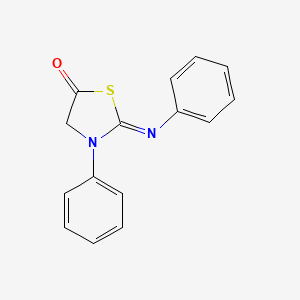
![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)
![(4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one](/img/structure/B14408851.png)
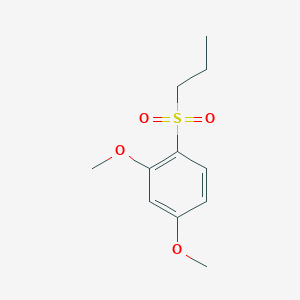
![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
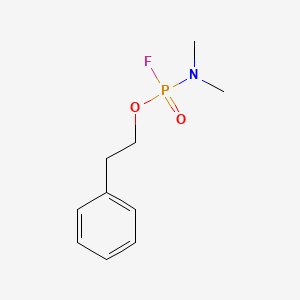
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
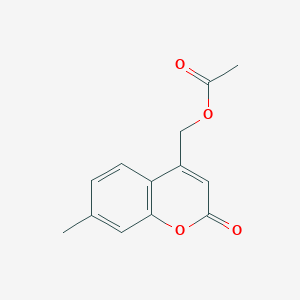
![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
